molecular formula C14H6Cl2N2O4 B10954434 2-(3,5-dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

2-(3,5-dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B10954434
M. Wt: 337.1 g/mol
InChI Key: KRURZJHCJDTGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound characterized by its unique structural features, including a dichlorophenyl group and a nitro group attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the nitration of 3,5-dichlorobenzene to form 3,5-dichloronitrobenzene. This intermediate is then subjected to a cyclization reaction with phthalic anhydride under acidic conditions to yield the target compound. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products

    Reduction: 2-(3,5-Dichlorophenyl)-4-amino-1H-isoindole-1,3(2H)-dione.

    Substitution: 2-(3,5-Diaminophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the dichlorophenyl group can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dichlorophenyl)-1H-isoindole-1,3(2H)-dione:

    2-(3,5-Dichlorophenyl)-4-amino-1H-isoindole-1,3(2H)-dione: The amino group provides different chemical properties and biological activities compared to the nitro group.

    2-(3,5-Dichlorophenyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione: The hydroxy group introduces additional hydrogen bonding capabilities, influencing its interactions in chemical and biological systems.

Uniqueness

The presence of both the nitro and dichlorophenyl groups in 2-(3,5-dichlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity distinguish it from similar compounds.

Properties

Molecular Formula

C14H6Cl2N2O4

Molecular Weight

337.1 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C14H6Cl2N2O4/c15-7-4-8(16)6-9(5-7)17-13(19)10-2-1-3-11(18(21)22)12(10)14(17)20/h1-6H

InChI Key

KRURZJHCJDTGPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.